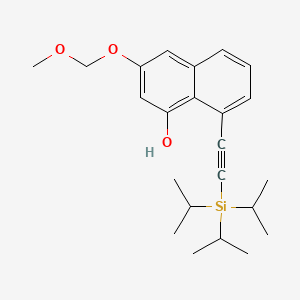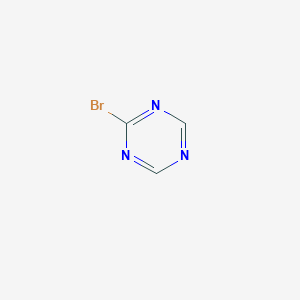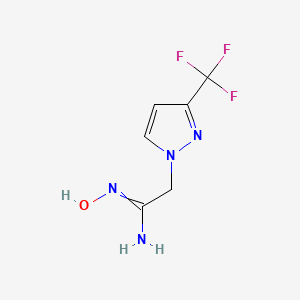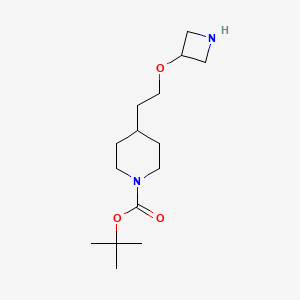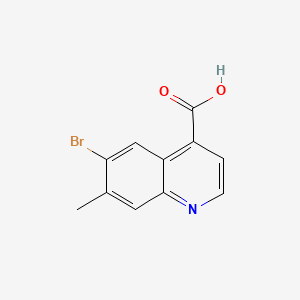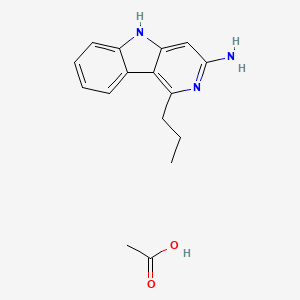![molecular formula C14H25NOSi B13929089 5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline CAS No. 309712-97-8](/img/structure/B13929089.png)
5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-2-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine is an organic compound that features a tert-butyldimethylsilyloxy group attached to a methylbenzenamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzenamine typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature. The tert-butyldimethylsilyloxy group is introduced to protect the hydroxyl group during subsequent synthetic steps .
Industrial Production Methods
The use of flow microreactors has been explored for the efficient and sustainable synthesis of tert-butyl esters, which could be adapted for the production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or the silyloxy group.
Substitution: Nucleophilic substitution reactions are common, where the silyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as tetra-n-butylammonium fluoride (TBAF) are used for the deprotection of the silyloxy group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield various reduced aromatic compounds.
Aplicaciones Científicas De Investigación
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its role in drug development and as a protective group in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-((tert-butyldimethylsilyloxy)methyl)-2-methylbenzenamine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other positions on the molecule. The deprotection step, typically using fluoride ions, releases the free hydroxyl group for further functionalization .
Comparación Con Compuestos Similares
Similar Compounds
5-(tert-Butyldimethylsilyloxy)-1-pentanol: Another compound with a tert-butyldimethylsilyloxy group, used in similar protective strategies.
tert-Butyldimethylsilyl ethers: A broader class of compounds used for protecting hydroxyl groups in organic synthesis.
Uniqueness
5-((tert-Butyldimethylsilyloxy)methyl)-2-methylbenzenamine is unique due to its specific structure, which combines a silyloxy group with a methylbenzenamine core. This combination provides distinct reactivity and stability, making it valuable in synthetic applications where selective protection and deprotection are required.
Propiedades
Número CAS |
309712-97-8 |
|---|---|
Fórmula molecular |
C14H25NOSi |
Peso molecular |
251.44 g/mol |
Nombre IUPAC |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methylaniline |
InChI |
InChI=1S/C14H25NOSi/c1-11-7-8-12(9-13(11)15)10-16-17(5,6)14(2,3)4/h7-9H,10,15H2,1-6H3 |
Clave InChI |
MLVDSEVPTRLEPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CO[Si](C)(C)C(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


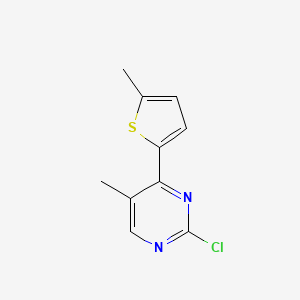
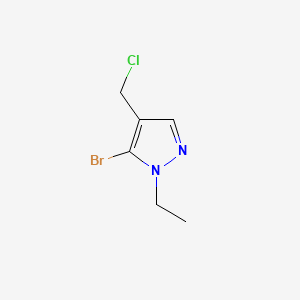

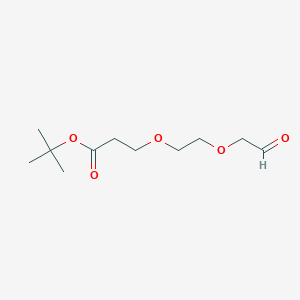

![4-[(Ethoxycarbonyl)oxy]-2-naphthalenecarboxylic acid](/img/structure/B13929040.png)
